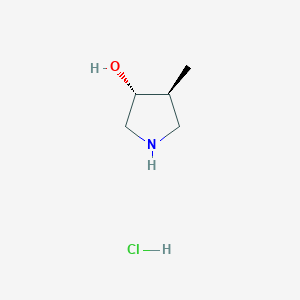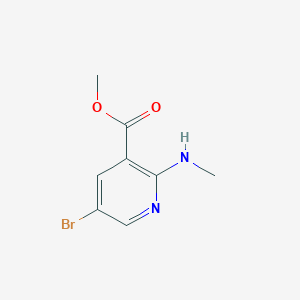
Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate
Descripción general
Descripción
“Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 . It is also known by its CAS number 1220419-53-3 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 5th position with a bromine atom, at the 2nd position with a methylamino group, and at the 3rd position with a carboxylate group .Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” has a predicted boiling point of 288.1±40.0 °C and a predicted density of 1.569±0.06 g/cm3 . Its pKa is predicted to be 3.06±0.10 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Efficient Synthesis
An efficient synthesis method for a derivative of Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate, specifically 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been developed. This compound is a key moiety in potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
Structural Analysis and Synthesis
Another research reports the synthesis and structural analysis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a derivative prepared from a related compound. It highlights the compound's crystal structure and spectroscopic characterization (Anuradha et al., 2014).
Novel Reaction Methods
Studies on the synthesis of novel pyridine derivatives, including those related to Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate, have been conducted. These studies focus on developing new methods for synthesizing pyridine-based compounds using different reaction techniques (Bagley, Glover, Merritt, & Xiong, 2004).
Applications in Drug Development
Drug Synthesis Optimization
Research into optimizing the synthesis of drugs like Nav1.8 sodium channel modulator, starting from related compounds like 6-amino-5-bromo-2-picoline, has been documented. This research is crucial for improving the yield and reproducibility of drug synthesis processes (Fray et al., 2010).
Biological Evaluation
The synthesis and biological evaluation of novel compounds derived from Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate have been explored. These studies focus on the potential antibacterial properties of such derivatives (Devi et al., 2018).
Safety And Hazards
“Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” is classified under GHS07 for safety. It carries the signal word “Warning” and has hazard statements H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation .
Propiedades
IUPAC Name |
methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-10-7-6(8(12)13-2)3-5(9)4-11-7/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMQONOUTCNFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






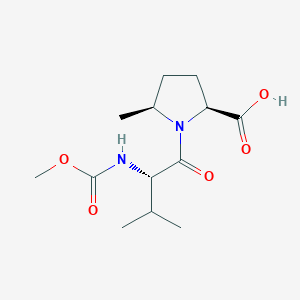

![3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1428548.png)



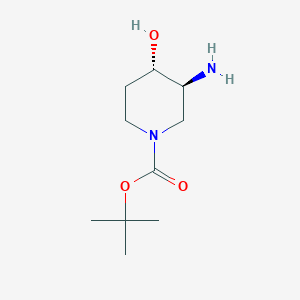
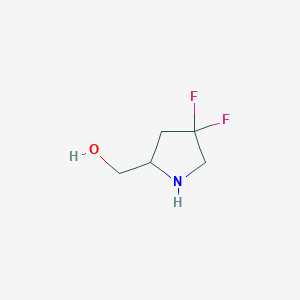
![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)
